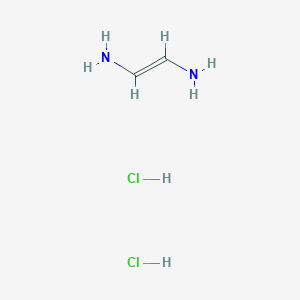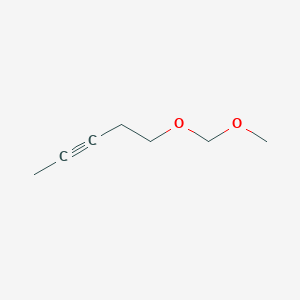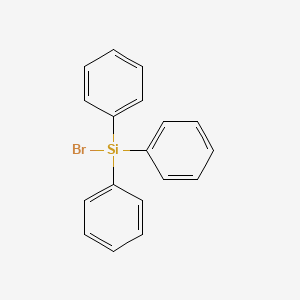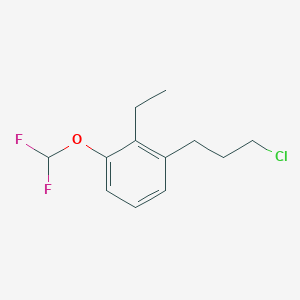
(E)-ethene-1,2-diamine,dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethene-1,2-diamine,dihydrochloride is an organic compound that belongs to the class of ethylenediamines It is a derivative of ethylenediamine, where the ethene backbone is substituted with two amino groups, and it is further stabilized by forming a dihydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diamine,dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:
H2NCH2CH2NH2+2HCl→H2NCH2CH2NH2⋅2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
(E)-ethene-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylenediamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylenediamine.
Substitution: N-substituted ethylenediamine derivatives.
科学的研究の応用
(E)-ethene-1,2-diamine,dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of (E)-ethene-1,2-diamine,dihydrochloride involves its ability to interact with various molecular targets. The amino groups can form coordination complexes with metal ions, making it an effective chelating agent. Additionally, its reactivity with electrophiles allows it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethylenediamine: The parent compound without the dihydrochloride salt.
N,N’-dimethylethylenediamine: A derivative with methyl groups on the nitrogen atoms.
N,N’-diethylethylenediamine: A derivative with ethyl groups on the nitrogen atoms.
Uniqueness
(E)-ethene-1,2-diamine,dihydrochloride is unique due to its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where solubility and stability are critical factors.
特性
分子式 |
C2H8Cl2N2 |
|---|---|
分子量 |
131.00 g/mol |
IUPAC名 |
(E)-ethene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C2H6N2.2ClH/c3-1-2-4;;/h1-2H,3-4H2;2*1H/b2-1+;; |
InChIキー |
HBEFACBAKARWQI-SEPHDYHBSA-N |
異性体SMILES |
C(=C/N)\N.Cl.Cl |
正規SMILES |
C(=CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)




![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)






